molecular formula C9H6FNO2 B155767 Methyl 3-Cyano-5-fluorobenzoate CAS No. 886732-29-2

Methyl 3-Cyano-5-fluorobenzoate

Cat. No. B155767
M. Wt: 179.15 g/mol
InChI Key: YZDWAFGKJVAXAM-UHFFFAOYSA-N
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Description

Methyl 3-Cyano-5-fluorobenzoate is a chemical compound that is part of the benzoate family, characterized by a benzene ring substituted with a cyano group at the third position and a fluorine atom at the fifth position, along with a methyl ester group. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of compounds related to Methyl 3-Cyano-5-fluorobenzoate can be complex, involving multiple steps such as nitrification, esterification, and hydronation. For instance, Methyl 2-amino-5-fluorobenzoate, a related compound, is synthesized starting from 3-fluorobenzoic acid. The acid first reacts with mixed acid, followed by a reaction with methanol. The final product is obtained through reduction, with a high yield of 81% . This optimized synthesis route ensures high purity and yield, which is crucial for industrial and research applications.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of Methyl 3-Cyano-5-fluorobenzoate, they do provide insights into related compounds. For example, the conformational analysis of a complex fluorinated compound was studied using NMR techniques, which are also applicable to analyzing the structure of Methyl 3-Cyano-5-fluorobenzoate . The solid and solution conformations of such compounds can be similar, as indicated by the study of the crystal structure and NMR analysis .

Chemical Reactions Analysis

The chemical reactions involving Methyl 3-Cyano-5-fluorobenzoate would likely involve the functional groups present on the benzene ring. The cyano group could undergo reactions typical for nitriles, such as hydrolysis or reduction, while the ester group could participate in hydrolysis or transesterification reactions. The fluorine atom could affect the reactivity of the compound due to its electronegativity and impact on the aromatic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3-Cyano-5-fluorobenzoate can be inferred from related compounds. For example, thermal stability and phase transitions can be studied using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) . Polymorphism, which is the ability of a compound to crystallize into different forms, can be investigated through recrystallization in various solvents and slurry conversion . These properties are essential for understanding the behavior of the compound under different conditions and for its application in material science and pharmaceuticals.

Scientific Research Applications

“Methyl 3-Cyano-5-fluorobenzoate” is a chemical reagent with potential applications in various fields . Here are some possible applications based on the nature of similar compounds:

  • Pharmaceuticals : This compound could be used in the synthesis of new drugs or the modification of existing ones. The specific application would depend on the drug being developed and the role of the compound in its chemical structure .

  • Agrochemicals : It could be used in the development of new pesticides, herbicides, or other agricultural chemicals. The cyano and fluoro groups in the compound could potentially interact with biological systems in ways that make it useful for these applications .

  • Organic Synthesis : As a reagent, it could be used in various organic synthesis reactions. The presence of both a cyano and a fluoro group could make it a useful building block in the synthesis of more complex organic compounds .

  • Refrigerants : Some organofluorine compounds are used as refrigerants. While it’s not clear if this specific compound has this application, it’s a possibility given the presence of the fluoro group .

  • Chemical Intermediates : This compound could be used as an intermediate in various chemical reactions. Intermediates are compounds that are used in the middle stages of a reaction to facilitate the transformation of the starting materials into the desired end products .

  • Materials and Electronic Devices : Organofluorine compounds are often used in the creation of new materials, including those used in electronic devices. The specific properties of this compound could potentially make it useful in these applications .

“Methyl 3-Cyano-5-fluorobenzoate” is a chemical reagent with potential applications in various fields . Here are some possible applications based on the nature of similar compounds:

  • Pharmaceuticals : This compound could be used in the synthesis of new drugs or the modification of existing ones. The specific application would depend on the drug being developed and the role of the compound in its chemical structure .

  • Agrochemicals : It could be used in the development of new pesticides, herbicides, or other agricultural chemicals. The cyano and fluoro groups in the compound could potentially interact with biological systems in ways that make it useful for these applications .

  • Organic Synthesis : As a reagent, it could be used in various organic synthesis reactions. The presence of both a cyano and a fluoro group could make it a useful building block in the synthesis of more complex organic compounds .

  • Refrigerants : Some organofluorine compounds are used as refrigerants. While it’s not clear if this specific compound has this application, it’s a possibility given the presence of the fluoro group .

  • Chemical Intermediates : This compound could be used as an intermediate in various chemical reactions. Intermediates are compounds that are used in the middle stages of a reaction to facilitate the transformation of the starting materials into the desired end products .

  • Materials and Electronic Devices : Organofluorine compounds are often used in the creation of new materials, including those used in electronic devices. The specific properties of this compound could potentially make it useful in these applications .

Safety And Hazards

Methyl 3-Cyano-5-fluorobenzoate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing and wash off with soap and plenty of water . If it comes into contact with the eyes, rinse with pure water for at least 15 minutes . In case of ingestion, rinse the mouth with water and do not induce vomiting .

properties

IUPAC Name

methyl 3-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDWAFGKJVAXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650187
Record name Methyl 3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Cyano-5-fluorobenzoate

CAS RN

886732-29-2
Record name Methyl 3-cyano-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-cyano-5-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

(Step 1) To a solution of 3-cyano-5-fluorobenzoic acid (1.0 g) in methanol (20 ml) was added TMS diazomethane (2M diethyl ether solution, 5 ml) at 0° C., and the mixture was stirred for 1 hr. The reaction solution was quenched with water and diluted with ethyl acetate. The organic layer was washed with aqueous sodium hydrogen carbonate solution and then with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to give methyl 3-cyano-5-fluorobenzoate (0.58 g).
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Synthesis routes and methods III

Procedure details

To a solution of 3-cyano-5-fluorobenzoic acid (1.0 g, 6.1 mmol) in dichloromethane (5 ml) and methanol (0.5 ml), at 0° C., was added dropwise (trimethylsilyl)diazomethane (2M in hexanes, 3.6 ml, 7.3 mmol). The reaction mixture was stirred at room temperature, under nitrogen, for 18 h and then concentrated in vacuo to give the title compound (1.1 g).
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